molecular formula C19H12Br2NaO5S B561323 Bromophenol red sodium salt CAS No. 102185-50-2

Bromophenol red sodium salt

Cat. No.: B561323
CAS No.: 102185-50-2
M. Wt: 535.2 g/mol
InChI Key: HLUGVBWTXWYHQJ-UHFFFAOYSA-N
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Description

Bromophenol red sodium salt, also known as 5’,5’'-dibromophenolsulfonephthalein sodium salt, is a pH indicator commonly used in various scientific applications. It is a derivative of phenolsulfonphthalein and is characterized by its ability to change color based on the pH of the solution it is in. The compound has the molecular formula C19H11Br2O5SNa and a molecular weight of 534.15 g/mol .

Biochemical Analysis

Biochemical Properties

Bromophenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly as a pH indicator. It does not directly interact with enzymes, proteins, or other biomolecules in a biochemical context. Instead, its primary function is to provide visual cues about the pH of a solution, which can indirectly inform about the activities of pH-dependent biochemical processes .

Cellular Effects

The effects of this compound on cells are primarily related to its pH-indicating properties. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH of a solution, it can indirectly contribute to our understanding of these processes, as many cellular functions are pH-dependent .

Molecular Mechanism

This compound exerts its effects at the molecular level through its color-changing properties. It absorbs light at different wavelengths depending on the pH of the solution, resulting in a visible color change. This does not involve binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound remain consistent as long as the pH of the solution does not change

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is typically dissolved in water and added to a solution where it evenly distributes. It does not interact with transporters or binding proteins, and its localization or accumulation is not influenced by these factors .

Subcellular Localization

This compound does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromophenol red sodium salt is synthesized through the bromination of phenolsulfonphthalein. The process involves the electrophilic substitution of bromine atoms onto the phenol ring of phenolsulfonphthalein. The reaction typically occurs in an acidic medium, such as glacial acetic acid, to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to phenolsulfonphthalein under acidic conditions, followed by purification steps to isolate the desired product. The final product is then converted to its sodium salt form for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions: Bromophenol red sodium salt primarily undergoes acid-base reactions due to its role as a pH indicator. It can also participate in electrophilic substitution reactions, where the bromine atoms on the phenol ring can be replaced by other electrophiles .

Common Reagents and Conditions:

    Acid-Base Reactions: These reactions involve changes in the pH of the solution, causing the compound to change color.

    Electrophilic Substitution: Common reagents include bromine and other electrophiles that can replace the bromine atoms on the phenol ring.

Major Products Formed:

Biological Activity

Bromophenol red sodium salt (BPR) is a synthetic pH indicator that exhibits significant biological activity, particularly in biochemical applications. This compound is widely used in laboratory settings due to its ability to change color in response to pH variations, making it a valuable tool for studying various biological processes. This article explores the biological activities of BPR, including its interactions with proteins, effects on enzyme activity, and potential applications in research.

This compound is characterized by its vibrant color change from yellow at acidic pH (below 5.2) to purple at alkaline pH (above 7.0). The transition range of this dye makes it particularly useful in biological assays where pH plays a critical role.

Property Value
Molecular FormulaC₁₄H₁₄Br₃O₃SNa
Molecular Weight442.12 g/mol
Color Change RangepH 5.2 - 7.0
SolubilitySoluble in water

Protein Binding

Research indicates that this compound can bind to proteins such as lysozyme, inhibiting their enzymatic activity. This inhibition occurs due to the dye's interaction with the protein structure, which can alter the active site or interfere with substrate binding.

  • Lysozyme Inhibition : BPR has been shown to inhibit lysozyme's ability to break down bacterial cell walls, which is critical for its antibacterial function. The binding of BPR occurs predominantly through electrostatic interactions with positively charged residues on the protein surface .

Colorimetric Assays

Bromophenol red is frequently employed in colorimetric assays to monitor biological reactions. Its ability to indicate pH changes allows researchers to infer metabolic activity or substrate utilization in various cell types.

  • Cell Metabolism : In studies involving cultured cells, BPR can be used to assess changes in metabolic activity by monitoring shifts in pH as cells consume nutrients and produce metabolic byproducts.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that bromophenol red significantly reduced the activity of lysozyme when added to bacterial cultures, suggesting its potential use as an antibacterial agent by inhibiting key enzymes involved in bacterial cell wall synthesis .
  • pH Sensitivity in Drug Transport : Research on Plasmodium falciparum's chloroquine resistance transporter (PfCRT) highlighted the importance of pH in drug transport mechanisms. Bromophenol red's properties were utilized to study how pH fluctuations affect drug uptake and resistance mechanisms in malaria parasites .

Research Findings

Recent studies have elucidated several mechanisms through which bromophenol red exerts its biological effects:

  • Electrostatic Interactions : The binding of BPR to proteins like lysozyme is primarily driven by electrostatic forces, which are influenced by the pH of the environment .
  • Structural Changes : The presence of BPR can lead to conformational changes in proteins, affecting their stability and functionality .
  • Applications in Diagnostics : Due to its sensitivity to pH changes, BPR is being explored for use in diagnostic assays, particularly in detecting metabolic disorders where pH levels are indicative of disease states.

Properties

CAS No.

102185-50-2

Molecular Formula

C19H12Br2NaO5S

Molecular Weight

535.2 g/mol

IUPAC Name

sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;

InChI Key

HLUGVBWTXWYHQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na]

Origin of Product

United States

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